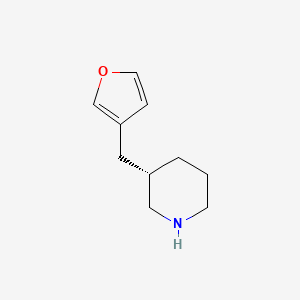
ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with a fluoro group and a phenyl group, making it an intriguing subject for stereochemical studies and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds or carbenes. One common method is the reaction of styrene with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring . The stereochemistry of the product can be controlled using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process . Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce cyclopropanol derivatives.
Applications De Recherche Scientifique
Ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying stereochemical effects.
Biology: The compound can be used in the design of enzyme inhibitors or as a probe for studying enzyme mechanisms.
Industry: It can be used in the synthesis of agrochemicals or materials with specific properties
Mécanisme D'action
The mechanism by which ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate exerts its effects depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (1R,2S)-2-fluoro-2-phenylcyclopropane-1-carboxylate: The enantiomer of the compound with opposite stereochemistry.
Ethyl 2-phenylcyclopropane-1-carboxylate: A similar compound without the fluoro group.
Methyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the fluoro group, which can significantly influence its reactivity and binding properties compared to its analogs .
Propriétés
Formule moléculaire |
C12H13FO2 |
|---|---|
Poids moléculaire |
208.23 g/mol |
Nom IUPAC |
ethyl (1S,2R)-2-fluoro-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H13FO2/c1-2-15-11(14)10-8-12(10,13)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3/t10-,12-/m0/s1 |
Clé InChI |
QTSSAQZLIITOFS-JQWIXIFHSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@@]1(C2=CC=CC=C2)F |
SMILES canonique |
CCOC(=O)C1CC1(C2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
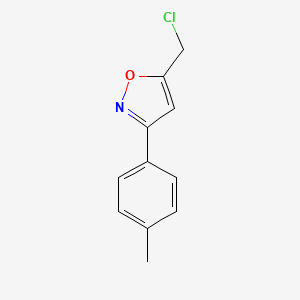

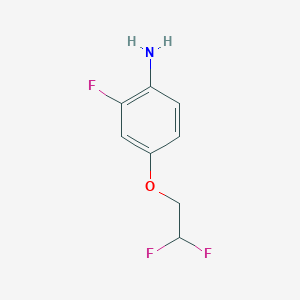



![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)
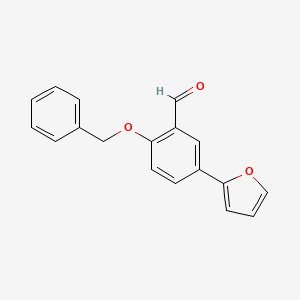
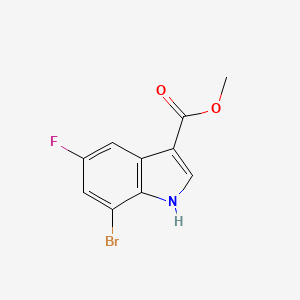
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)


